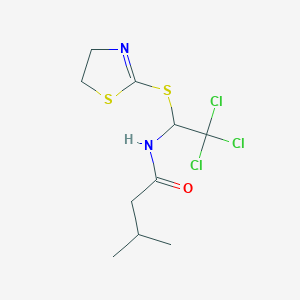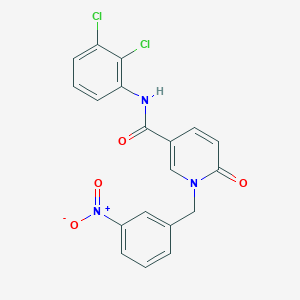
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide” is a complex organic molecule. It contains a butanamide group, which is a type of amide, and a thiazole group, which is a type of heterocyclic compound. The presence of the trichloroethyl group indicates that the compound contains three chlorine atoms attached to an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide and thiazole functional groups, as well as the trichloroethyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group could result in the compound having a relatively high boiling point and being soluble in polar solvents .Wirkmechanismus
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide is not fully understood. However, it is thought to act by modulating the activity of various signaling pathways in cells. This compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in the regulation of lipid and glucose metabolism. It has also been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. It has been shown to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation and cell proliferation. This compound has also been shown to modulate the activity of various signaling pathways, including the PPAR pathway and the mitogen-activated protein kinase (MAPK) pathway. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to exhibit low levels of cytotoxicity in various cell lines. However, there are also some limitations to the use of this compound in laboratory experiments. It has been shown to exhibit some variability in its effects depending on the cell type and experimental conditions used. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is a need for further research to investigate the potential applications of this compound in various fields, including biotechnology, agriculture, and environmental science.
Synthesemethoden
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide involves the reaction of 2,2,2-trichloroethylamine with 4,5-dihydrothiazol-2-thiol in the presence of a suitable solvent and a catalyst. The resulting intermediate is then reacted with 3-methylbutyric acid to form the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)butanamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects in various laboratory experiments. This compound has been used as a tool for studying the role of thiazolidine compounds in the regulation of gene expression and cell signaling pathways. It has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3N2OS2/c1-6(2)5-7(16)15-8(10(11,12)13)18-9-14-3-4-17-9/h6,8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKZVCFMBQYOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)
![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)

![N~4~-(3-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)